

discovery and development of uPSEM792 hydrochloride

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An In-Depth Technical Guide to **uPSEM792 Hydrochloride**: A Chemogenetic Tool for Neuronal Modulation

Introduction

uPSEM792 hydrochloride is a potent and selective agonist for the pharmacologically selective actuator module (PSAM) 4-Glycine Receptor (PSAM⁴-GlyR) and PSAM⁴-5-Hydroxytryptamine type 3 Receptor (PSAM⁴-5HT3).[1][2] As a key component of a chemogenetic system, uPSEM792 allows for precise temporal and spatial control of neuronal activity in preclinical research models, including rodents and non-human primates.[2][3] This ultrapotent pharmacologically selective effector molecule (uPSEM) retains the potency of varenicline for its target receptors but exhibits enhanced chemogenetic selectivity, making it a valuable tool for dissecting neural circuits and their role in behavior and disease.[1][2] This guide provides a comprehensive overview of the discovery, pharmacological profile, and experimental use of uPSEM792 hydrochloride for researchers and drug development professionals.

Pharmacological Profile and Mechanism of Action

uPSEM792 is an ultrapotent agonist for the engineered PSAM⁴-GlyR and PSAM⁴-5HT3 chimeric ion channels.[1] The PSAM⁴ ligand-binding domain is derived from a modified α7 nicotinic acetylcholine receptor (nAChR) that does not respond to endogenous ligands.[4] When coupled to the chloride-conducting pore of the glycine receptor (GlyR), activation by uPSEM792 leads to chloride influx and subsequent hyperpolarization, effectively silencing the





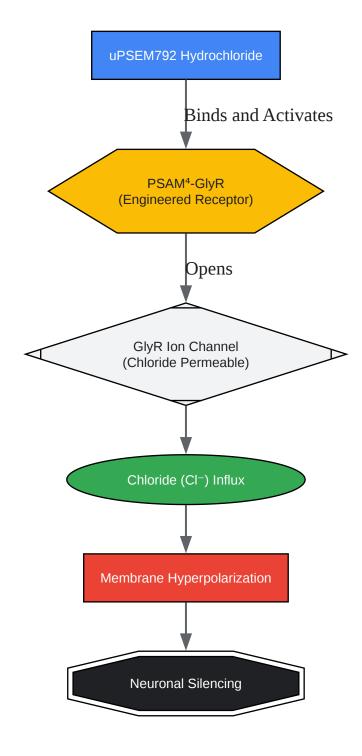


neuron.[5] Conversely, when coupled to the cation-selective pore of the 5-HT3 receptor, its activation would lead to depolarization and neuronal activation.[5]

A key advantage of uPSEM792 is its high selectivity for the engineered PSAM⁴ receptors over native receptors.[1][2] It exhibits over 10,000-fold agonist selectivity for PSAM⁴-GlyR compared to α 7-GlyR, α 7-5HT3, and the native 5HT3 receptor.[1] While it retains some affinity for the α 4 β 2 nAChR, it is 230-fold more selective for PSAM⁴-GlyR and acts as only a weak partial agonist at α 4 β 2 nAChR.[1]

Signaling Pathway for Neuronal Silencing





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Caption: uPSEM792 activation of PSAM4-GlyR leads to neuronal silencing.

Quantitative Data

The following tables summarize the key quantitative data for **uPSEM792 hydrochloride**.



Table 1: Binding Affinity and Selectivity

Target	Binding Affinity (Ki)	Notes
Primary Targets		
PSAM⁴-GlyR	0.7 nM[1][6], 2.62 nM[7]	High-affinity agonist.
PSAM⁴-5HT3	<10 nM[1][2]	Potent agonist.
Off-Targets		
α4β2 nAChR	5.3 nM[7][8]	Weak partial agonist (~10%). [1]
α7 nAChR	Low affinity[7]	>10,000-fold selective for PSAM ⁴ -GlyR.[1][2]
5HT3-R	>10,000-fold selectivity[1][2]	Highly selective.

Table 2: Pharmacokinetic Parameters in Rhesus

Monkeys

Parameter	Subcutaneous (s.c.) Administration	Intravenous (i.v.) Administration
Dose	0.87 mg/kg[3]	0.87 mg/kg[3]
Cmax (Plasma)	~2 μM[3]	Not specified, but higher than s.c.[3]
Tmax (CSF)	120 min[3]	60 min[3]
Cmax (CSF)	356.26 nM (98.95 ng/mL)[3]	405.76 nM (112.7 ng/mL)[3]
Brain Parenchyma Conc. (Microdialysis)	150 - 254 nM[3]	Not applicable

Table 3: Physicochemical Properties



Property	Value
Molecular Formula	C14H15N3O·HCl[1]
Molecular Weight	277.75 g/mol [1]
Appearance	Yellow solid[2]
Solubility	Soluble to 100 mM in water.[1][2]
Purity	≥98%[1]
CAS Number	2341841-08-3[1]

Experimental Protocols Protocol 1: In Vitro Radioligand Binding Assay

This protocol is adapted from a study evaluating the binding of uPSEM792 to PSAM⁴-GlyR expressed in HEK-293 cells.[7][8]

Objective: To determine the binding affinity (Ki) of uPSEM792 for PSAM4-GlyR.

Materials:

- HEK-293 cells transduced with PSAM4-GlyR.
- Tris-HCl buffer (50 mM, pH 7.4).
- CaCl₂ (8 mM).
- [3H]ASEM (radioligand).
- Unlabeled ASEM (for determining non-specific binding).
- uPSEM792 hydrochloride (test compound).
- Protease inhibitor cocktail.
- 96-well plate harvester.



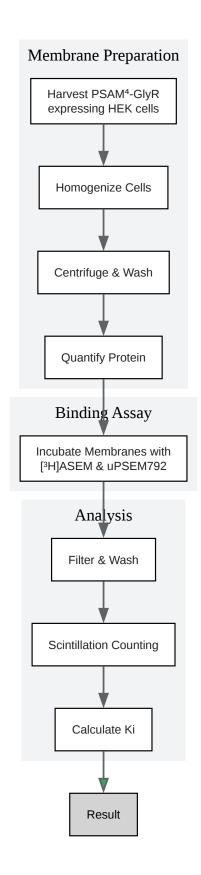
- Scintillation liquid.
- Microplate scintillation counter.

Methodology:

- Membrane Preparation: a. Harvest HEK-293 cells expressing PSAM⁴-GlyR 48 hours post-transduction.[8] b. Suspend cells in ice-cold Tris-HCl buffer with a protease inhibitor cocktail.
 [8] c. Homogenize the cell suspension using a Polytron homogenizer.[8] d. Centrifuge the homogenate at 48,000g for 50 minutes at 4°C.[8] e. Wash the resulting membrane pellet twice by resuspension and centrifugation.[8] f. Quantify protein concentration using the bicinchoninic acid (BCA) method.[8]
- Binding Assay: a. Incubate cell membranes (50 µg protein/mL) in Tris-HCl buffer containing 8 mM CaCl₂.[7] b. Add a fixed concentration of [³H]ASEM (e.g., 2 nM).[7] c. Add increasing concentrations of uPSEM792 to compete with the radioligand. d. For non-specific binding, use a high concentration of unlabeled ASEM (e.g., 1 µM).[7] e. Incubate the mixture for 2 hours at room temperature.[7]
- Separation and Counting: a. Rapidly filter the incubation mixture through a 96-well plate
 harvester to separate free and membrane-bound radioligand.[8] b. Wash the filters with icecold Tris-HCl buffer.[8] c. Add scintillation liquid to each well and incubate overnight.[8] d.
 Measure radioactivity using a microplate counter.[8]
- Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the uPSEM792 concentration. c. Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: In Vitro Binding Assay





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Caption: Workflow for determining the binding affinity of uPSEM792.



Protocol 2: Preparation and Administration for In Vivo Studies

This protocol is based on pharmacokinetic studies in rhesus monkeys.[3]

Objective: To prepare **uPSEM792 hydrochloride** for systemic administration and to describe the administration procedure.

Materials:

- uPSEM792 hydrochloride powder.
- Sterile saline.
- Sterile 0.22 μm filter.

Formulation:

- Dissolve uPSEM792 hydrochloride in sterile saline to the desired concentration (e.g., 1.0 mg/mL).
- Ensure the pH is neutral (pH 6-7).
- Pass the solution through a 0.22 µm sterile filter prior to administration.

Administration (Rhesus Monkeys):

- Dosage: A dose of 0.87 mg/kg (correcting for the hydrochloride salt) has been used.[3]
- Routes:
 - Subcutaneous (s.c.): Inject the sterile solution subcutaneously.
 - Intravenous (i.v.): Administer the sterile solution intravenously.

Note: For rodent studies, similar sterile preparation techniques are required. Dosages should be determined based on the specific experimental goals.



Synthesis Overview

The synthesis of uPSEM792 has been developed to allow for radiolabeling with Carbon-11 ([11C]) for use in Positron Emission Tomography (PET) imaging. The radiosynthesis involves a [11C]-methylation step. A protected precursor molecule is treated with [11C]iodomethane, followed by a base deprotection step to yield [11C]uPSEM792 in high radiochemical purity.[5][7] This enables non-invasive, in vivo visualization of PSAM4-GlyR expression.[7]

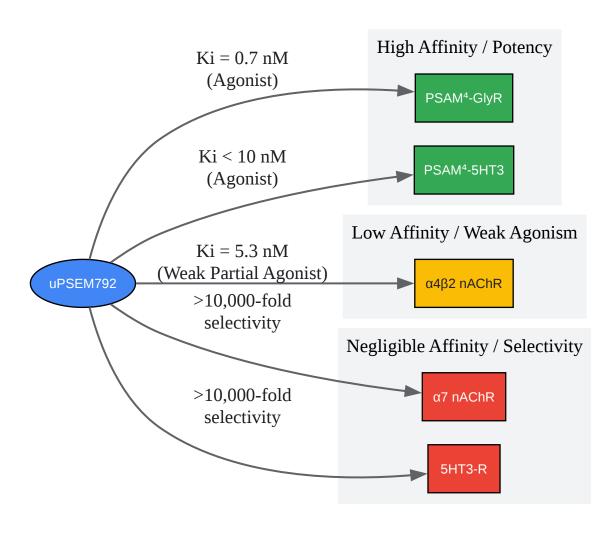
Preclinical Findings

Studies in rodents and non-human primates have demonstrated that uPSEM792 is a brain-penetrant molecule suitable for in vivo neuroscience research.[1][3]

- Neuronal Silencing: In brain slices, uPSEM792 strongly suppresses the activity of cortical neurons expressing PSAM⁴-GlyR at low nanomolar concentrations (1-15 nM).[2]
- Brain Penetrance: Following systemic administration in rhesus monkeys, uPSEM792 crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) and brain parenchyma sufficient to activate PSAM receptors.[3]
- Pharmacokinetics: The compound demonstrates good bioavailability and relatively slow washout after both subcutaneous and intravenous administration in monkeys.[3]
- Safety and Off-Target Effects: At effective doses in non-human primates, uPSEM792 did not
 produce significant effects on heart rate or sleep compared to vehicle controls.[3] It also
 showed negligible conversion to potential metabolites like varenicline or hydroxyvarenicline.
 [3]
- Efflux Transporter Substrate: Despite some in vitro data suggesting it is not a P-glycoprotein substrate[2], in vivo studies in knockout mice indicate that uPSEM792 and its radiolabeled form are substrates for efflux transporters at the blood-brain barrier, which may contribute to low brain uptake in PET imaging studies.[5][6][7]

Selectivity Profile of uPSEM792





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Caption: Logical relationship of uPSEM792's binding and activity profile.

Conclusion

uPSEM792 hydrochloride is a highly potent and selective chemogenetic tool that enables robust and specific control over genetically defined populations of neurons. Its ability to silence neuronal activity via the PSAM⁴-GlyR system, combined with its brain penetrance and favorable in vivo characteristics, makes it an indispensable molecule for functional studies of neural circuits in both health and disease. The detailed pharmacological and experimental data provided in this guide serve as a critical resource for researchers aiming to leverage the power of this advanced chemogenetic system.



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